molecular formula C9H3Cl2NaO2S B2451584 Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate CAS No. 2411257-14-0

Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate

Cat. No. B2451584
CAS RN: 2411257-14-0
M. Wt: 269.07
InChI Key: AAHPIJMQJAZYTM-UHFFFAOYSA-N
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Description

“Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate” is a chemical compound . It is also known as 3,6-Dichloro-1-benzothiophene-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the empirical formula C9H4Cl2O2S . The InChI code for this compound is 1S/C9H4Cl2O2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,(H,12,13) .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has a molecular weight of 247.10 .

Scientific Research Applications

Applications in Food Preservation and Clinical Treatment

Sodium benzoate, closely related to Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, has a wide array of applications. Primarily used as a preservative in food and beverage preservation, concerns persist about its complete safety. While some studies have shown potential hazards like carcinogenicity and allergenicity, sodium benzoate has been clinically administered for treating various disorders like urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease. However, caution is advised due to its potential to generate a shortage of glycine, which can negatively impact brain neurochemistry (Piper & Piper, 2017).

Medical Imaging and Sodium-Based MRI

Sodium-based MRI is pivotal in studying metabolism, particularly in the human brain. It offers insights into the compartmental distribution of intra- and extracellular sodium. Although sodium nuclei imaging comes with challenges like lower sensitivity and reduced relaxation times, it provides valuable information not available through conventional proton MRI (Shah, Worthoff, & Langen, 2016).

Energy Storage and Sodium Metal Anodes

Sodium-metal anodes play a crucial role in emerging energy storage systems such as sodium sulfur and sodium selenium batteries. Research focuses on overcoming challenges like unstable solid electrolyte interphase, dendrite growth, and poor Coulombic efficiency. Advancements in electrolytes, interfacial engineering, electrode architectures, and alloy design are being pursued to improve the stability and efficiency of sodium-metal batteries (Lee, Paek, Mitlin, & Lee, 2019).

Mechanism of Action

Target of Action

The primary target of Sodium;3,6-dichloro-1-benzothiophene-2-carboxylate, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food .

Mode of Action

BT2 is an orally active, allosteric inhibitor of BCKDK . It works by binding to BDK and inducing its dissociation from the BCKD complex (BCKDC) . This action effectively inhibits the activity of BCKDK, thereby increasing the activity of the BCKDC .

Biochemical Pathways

The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs . Normally, BCKDK phosphorylates and inactivates the BCKDC, leading to an accumulation of BCAAs . When bt2 inhibits bckdk, the bckdc remains active, which enhances the metabolism of bcaas and reduces their levels in the plasma .

Pharmacokinetics

BT2 exhibits superior pharmacokinetics and metabolic stability . It is soluble in DMSO, up to at least 20 mg/ml . The compound is stable for 1 year from the date of purchase when supplied and solutions in DMSO may be stored at -20°C for up to 3 months .

Result of Action

The action of BT2 results in a robust increase in BCKDC activity in the heart, muscle, and kidney . This leads to a decrease in the levels of BCAAs in the plasma . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart .

Action Environment

The action, efficacy, and stability of BT2 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Moreover, the compound’s stability can be influenced by storage conditions

properties

IUPAC Name

sodium;3,6-dichloro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O2S.Na/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSJHYXUJYUPRG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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